Pyridine-triphenylborane

Catalog No.
S642907
CAS No.
971-66-4
M.F
C23H20BN
M. Wt
321.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-triphenylborane

CAS Number

971-66-4

Product Name

Pyridine-triphenylborane

IUPAC Name

pyridine;triphenylborane

Molecular Formula

C23H20BN

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H

InChI Key

WJSXSXUHWBSPEP-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1

Synonyms

pyridine triphenylborane

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1

Primary Application: Antifouling Agent

The primary research application of Pyridine-triphenylborane (PTPB) lies in its use as an antifouling agent. This means it is a chemical compound studied for its ability to prevent the accumulation of unwanted organisms, like barnacles and algae, on surfaces submerged in water. PTPB is considered an alternative to previously used organotin antifouling compounds, which were banned due to their environmental toxicity []. Research focuses on the effectiveness of PTPB in preventing biofouling while minimizing its own environmental impact.

Additional Research Areas

Degradation and Environmental Impact:

Research is ongoing to understand the degradation pathways of PTPB in aquatic environments and assess its potential impact on different ecological groups. This involves identifying the degradation products, their toxicity, and the factors influencing the breakdown process [, ].

Alternative Antifouling Strategies:

Researchers are exploring the potential of PTPB as a building block for developing new and more environmentally friendly antifouling materials. This includes investigating modifications to its structure and exploring its synergy with other antifouling agents [].

Molecular Structure Analysis

Py-BPh3 adopts a trigonal planar geometry around the boron atom (B). The three phenyl groups (Ph) are arranged in a trigonal fashion, and the pyridine ring acts as the fourth ligand, forming a dative bond with B using its lone pair. This creates a positive charge on the B atom and a negative charge on the pyridine ring [].


Chemical Reactions Analysis

Synthesis:

Py-BPh3 can be synthesized by reacting BPh3 with pyridine in an inert solvent like dichloromethane (DCM) [].

BPh3 (s) + Pyridine (l) -> Py-BPh3 (s)

Decomposition:

Py-BPh3 can decompose upon heating or exposure to strong acids, regenerating BPh3 and pyridine [].

Polymerization:

Py-BPh3 acts as a Lewis acid catalyst for the polymerization of various monomers, particularly acrylic esters. The Lewis acidity of B facilitates the opening of the monomer's double bond, initiating the polymerization process [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: 145 °C [].
  • Solubility: Soluble in organic solvents like DCM, benzene, and toluene [].
  • Stability: Air-sensitive, decomposes in moist air [].

Mechanism of Action (Catalysis)

Py-BPh3 acts as a Lewis acid catalyst in the polymerization of acrylic esters. The Lewis acidity of B allows it to coordinate with the carbonyl oxygen of the ester monomer, weakening the C=O double bond. This facilitates the nucleophilic attack on the carbonyl carbon by another monomer molecule, initiating the polymerization chain reaction [].

, particularly in catalysis. As a Lewis acid, it can form adducts with various bases, enhancing reaction pathways in polymerization and other organic transformations. For instance, it has been utilized in the polymerization of acrylic esters, where it acts as a catalyst to facilitate the reaction between monomers. Additionally, the compound can undergo thermal degradation under specific conditions, releasing phenolic compounds and other byproducts.

The biological activity of pyridine-triphenylborane and its degradation products has been studied extensively. Research indicates that some degradation products exhibit acute toxicity to aquatic organisms such as algae and crustaceans. For example, diphenylborane hydroxide, a degradation product of pyridine-triphenylborane, was found to be particularly toxic to species like Skeletonema costatum and Tigriopus japonicus . This toxicity raises concerns regarding the environmental impact of pyridine-triphenylborane when used in antifouling applications.

Pyridine-triphenylborane can be synthesized through several methods:

  • Reaction with Pyridine: Direct reaction between triphenylborane and pyridine under controlled conditions leads to the formation of pyridine-triphenylborane.
  • Grignard Reagent Method: Similar to the synthesis of triphenylborane itself, using boron trifluoride diethyl etherate with phenylmagnesium bromide can yield pyridine-triphenylborane when followed by the addition of pyridine.
  • Thermal Decomposition: Thermal methods can also be employed to decompose precursor compounds into pyridine-triphenylborane.

TriphenylboraneTriarylboraneWeakCatalysis, Organic SynthesisTris(pentafluorophenyl)boraneTriarylboraneStrongCatalysisBoron TrifluorideLewis AcidStrongCatalysisPyridine-boronic AcidBoronic AcidModerateOrganic Synthesis

Uniqueness: Pyridine-triphenylborane's uniqueness lies in its moderate Lewis acidity combined with its biological activity, making it suitable for specific applications like antifouling while also being involved in catalysis.

Studies on the interactions of pyridine-triphenylborane with other compounds reveal its role as an effective Lewis acid. It forms stable adducts with amines and other Lewis bases, which can influence reaction pathways significantly. The interaction with metal ions has also been investigated, highlighting its potential use in metal-free catalysis .

Dates

Modify: 2023-08-15

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